molecular formula C22H23N5O3S B2964822 N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-08-3

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2964822
CAS RN: 888423-08-3
M. Wt: 437.52
InChI Key: OGLNKBKEIDQPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-2,5-dimethylphenol” is a laboratory chemical . It is also known by other synonyms such as “4-amino-2,5-xylenol”, “phenol, 4-amino-2,5-dimethyl”, and “2,5-dimethyl-4-aminophenol” among others .


Molecular Structure Analysis

The molecular formula of “4-Amino-2,5-dimethylphenol” is C8H11NO . Its molecular weight is 137.18 g/mol . The InChI Key is JSWVCUXQICMATE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Amino-2,5-dimethylphenol” is a white to beige powder . It has a melting point of 242°C to 243°C .

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

Research on the synthesis and characterization of novel polyimides demonstrates the importance of developing new chemical compounds with unique properties. For example, Butt et al. (2005) synthesized new diamines and polymerized them with various anhydrides, resulting in polyimides with significant thermal stability and solubility in organic solvents. These materials have potential applications in high-performance polymers for electronics and aerospace industries due to their excellent thermal and chemical resistance Butt et al., 2005.

Discovery of Potential Anticancer Agents

The development of novel kinesin spindle protein (KSP) inhibitors showcases the application of chemical synthesis in drug discovery. Theoclitou et al. (2011) identified a compound, AZD4877, with promising biochemical potency and pharmacological properties for cancer treatment. This research highlights the critical role of chemical synthesis in discovering new therapeutic agents for treating complex diseases Theoclitou et al., 2011.

Advanced Glycation End-Products in Food and Organisms

The study of methylglyoxal (MG) formation and its role in advanced glycation end-products (AGEs) formation in food and biological systems illustrates the intersection of chemistry and biology. Nemet et al. (2006) explored how MG modifies proteins, contributing to diabetes complications and neurodegenerative diseases. Understanding these chemical processes is essential for developing strategies to mitigate AGEs' adverse health effects Nemet et al., 2006.

Antimicrobial and Herbicidal Activities of Novel Compounds

Research into the synthesis of new chemical entities with antimicrobial and herbicidal activities demonstrates the broad application of chemistry in agriculture and medicine. For instance, Desai et al. (2013) synthesized and screened thiazole derivatives for their antimicrobial properties, showing potential for developing new treatments for bacterial and fungal infections Desai et al., 2013.

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-12-5-8-15(9-6-12)20(29)25-18-19(23)26-22(27-21(18)30)31-11-17(28)24-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLNKBKEIDQPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.